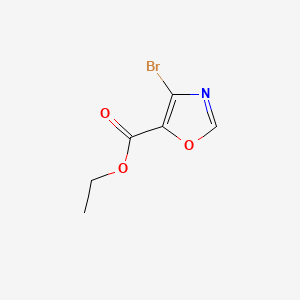

Ethyl 4-bromooxazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPHYGHAUCJWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720959 | |

| Record name | Ethyl 4-bromo-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258283-17-8 | |

| Record name | Ethyl 4-bromo-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-bromooxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromooxazole-5-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its oxazole core is a privileged scaffold found in numerous biologically active molecules, including antimicrobial, antiviral, and anticancer agents.[1] The presence of a bromine atom and an ethyl ester group at positions 4 and 5, respectively, provides two reactive sites for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and potential applications in drug discovery.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 1258283-17-8 | [1] |

| Molecular Formula | C₆H₆BrNO₃ | [1] |

| Molecular Weight | 220.02 g/mol | [1] |

| Predicted pKa | -4.27 ± 0.10 | |

| Predicted Density | 1.617 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 258.4 ± 20.0 °C | |

| Predicted Flash Point | 110.1 ± 21.8 °C | |

| Predicted Refractive Index | 1.511 |

Note: Some physical properties are predicted and should be used as an estimation.

Spectroscopic Data

While a specific, publicly available spectrum for this compound is not readily found, typical chemical shifts for similar oxazole structures can be inferred from spectroscopic databases and literature. For a closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, characterization was performed using IR, ¹³C NMR, and Mass spectroscopy.[2] Researchers should expect characteristic signals for the ethyl group (a quartet and a triplet in ¹H NMR), the oxazole ring proton, and carbonyl carbon in their respective spectra. The specific chemical shifts will be influenced by the bromine substituent.

Synthesis and Experimental Protocols

Proposed Synthesis of 5-Bromooxazole-4-carboxylic Acid

The proposed synthesis involves the formation of an ethyl 5-aminooxazole-4-carboxylate intermediate, followed by a Sandmeyer reaction to introduce the bromo substituent at the 5-position, and concludes with the hydrolysis of the ester.[3]

Esterification to this compound

The final step to obtain the title compound is the esterification of 5-bromooxazole-4-carboxylic acid. A general and effective method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromooxazole-4-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.

-

Acid Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions and Applications in Drug Discovery

This compound is a valuable intermediate for introducing the oxazole scaffold into more complex molecules, primarily through palladium-catalyzed cross-coupling reactions at the bromine-substituted position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method to form carbon-carbon bonds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the oxazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry reaction flask, add this compound (1.0 eq), an aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

-

Reagents: Add an anhydrous solvent (e.g., Toluene), a base (e.g., K₃PO₄, 2 eq), and if necessary, degassed water for a biphasic system.

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.

Applications in Kinase Inhibitor Synthesis

The oxazole scaffold is a common feature in many kinase inhibitors. By functionalizing the 4-position of the oxazole ring of this compound with various aryl or heteroaryl groups via cross-coupling reactions, it is possible to synthesize compounds that can target the ATP-binding site of specific kinases.

Biological Activity of Related Oxazole Derivatives as Kinase Inhibitors

| Compound Scaffold | Target Kinase | IC₅₀ (nM) |

| 2,5-disubstituted-1,3,4-oxadiazole | PIM-1 | 16 |

| Pyrazolo[3,4-d]pyrimidine | mTOR | 15 |

| Benzoxazole derivative | VEGFR-2 | 97.38 |

Potential as Antimicrobial Agents

Derivatives of oxazole-4-carboxylic acid have demonstrated promising activity against various bacterial and fungal strains. The introduction of different substituents via reactions like the Suzuki-Miyaura coupling allows for the fine-tuning of the antimicrobial spectrum and potency.

Antimicrobial Activity of Related Oxazole Derivatives

| Compound Scaffold | Microorganism | MIC (µg/mL) |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | S. epidermidis | 56.2 |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | C. albicans | 14 |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid derivative | E. coli | 28.1 |

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics. Its versatile reactivity allows for the synthesis of a wide array of substituted oxazoles, which have shown promise as kinase inhibitors and antimicrobial agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating the exploration of new chemical space and the generation of innovative drug candidates. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this valuable building block.

References

Ethyl 4-bromooxazole-5-carboxylate structure elucidation

An In-depth Technical Guide to the Structural Elucidation of Ethyl 4-bromooxazole-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies required to unambiguously confirm the molecule's identity and purity. We will delve into the core principles of spectroscopic analysis, detailing not just the procedural steps but the causal reasoning behind experimental choices. The guide synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to construct a self-validating analytical workflow, ensuring the highest degree of scientific integrity.

Introduction: The Significance of this compound

This compound (CAS No. 1258283-17-8) is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[2][3] Such scaffolds are prevalent in numerous biologically active compounds and natural products.[4] The specific arrangement of a bromo substituent at the C4 position and an ethyl carboxylate at the C5 position makes this molecule a versatile synthetic intermediate.[1] Its molecular formula is C₆H₆BrNO₃, with a monoisotopic mass of approximately 218.953 Da.[2][5]

Accurate structural confirmation is the bedrock of chemical research and development. An erroneous structural assignment can invalidate biological data and derail synthetic campaigns. This guide, therefore, presents a multi-faceted spectroscopic approach to ensure that the synthesized or procured material is, in fact, this compound.

The Analytical Strategy: A Multi-Technique, Synergistic Approach

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating system. Our workflow integrates High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: A logical workflow for spectroscopic structure elucidation.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

The first step in analyzing an unknown sample is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous assignment of elemental composition.

Expertise in Action: Why HRMS is Critical

While low-resolution MS provides nominal mass, HRMS measures mass to four or more decimal places. This precision is essential to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For C₆H₆BrNO₃, the expected exact mass for the [M+H]⁺ ion is 219.9604 Da.[5] HRMS can confirm this value, immediately ruling out numerous other potential formulas.

The Bromine Isotopic Signature

A key validating feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by approximately 2 m/z units (e.g., [M]⁺ and [M+2]⁺). Observing this "A+2" pattern is strong evidence for the presence of a single bromine atom.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) source, capable of high-resolution analysis (e.g., Orbitrap or TOF).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

-

Data Analysis:

-

Confirm the measured exact mass of the parent ion against the theoretical mass for C₆H₆BrNO₃.

-

Verify the presence of the characteristic 1:1 isotopic pattern for the bromine-containing ions.

-

Analyze fragmentation patterns, which would likely show the loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da).

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of the ester and the oxazole ring.

Predicted IR Absorptions

For this compound, the IR spectrum is expected to show several characteristic absorption bands. These predictions are based on established correlation tables for organic compounds.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1725-1740 | C=O Stretch | Ester Carbonyl |

| ~1600-1650 | C=N Stretch | Oxazole Ring |

| ~1200-1300 | C-O Stretch | Ester |

| ~1000-1100 | C-O-C Stretch | Oxazole Ring Ether |

| ~2900-3000 | C-H Stretch | sp³ C-H (Ethyl group) |

The presence of a strong absorption band around 1730 cm⁻¹ is a key indicator of the ester carbonyl group.[7] The vibrations associated with the oxazole ring provide further structural confirmation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption peaks and compare them to the expected values to confirm the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and how they are coupled to neighboring protons. For this compound, we expect three distinct signals.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.2-8.4 | Singlet (s) | 1H | H-2 (Oxazole) | The sole proton on the electron-deficient aromatic oxazole ring is highly deshielded. It has no adjacent protons, hence it appears as a singlet. |

| ~4.3-4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | These protons are adjacent to three methyl protons, resulting in a quartet (3+1=4). They are deshielded by the adjacent oxygen atom. |

| ~1.3-1.5 | Triplet (t) | 3H | -O-CH₂-CH₃ | These protons are adjacent to two methylene protons, resulting in a triplet (2+1=3). They are in a typical aliphatic region. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule. The chemical shift of each peak is indicative of the carbon's functional group and electronic environment.[8]

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~158-162 | C=O | The ester carbonyl carbon is highly deshielded and appears far downfield. |

| ~150-155 | C-2 | The oxazole carbon between N and O (C=N-O) is significantly deshielded. |

| ~135-140 | C-5 | The quaternary carbon attached to the ester group. Its exact position can vary. |

| ~115-120 | C-4 | The quaternary carbon attached to the bromine atom. The heavy atom effect of bromine influences its shift. |

| ~61-63 | -O-CH₂ -CH₃ | The methylene carbon is deshielded by the attached oxygen atom. |

| ~14-15 | -O-CH₂-CH₃ | The methyl carbon appears in the typical upfield aliphatic region. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals to the spectrum.[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to achieve sharp, symmetrical peaks.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and established correlation data.

Caption: Summary of expected data from the analytical workflow.

Conclusion: The Unambiguous Structural Assignment

By integrating the data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy, we can confidently elucidate the structure of this compound. HRMS confirms the elemental formula and the presence of bromine. IR spectroscopy verifies the essential ester and oxazole functional groups. Finally, NMR spectroscopy provides the definitive map of the proton and carbon framework, confirming the precise connectivity and arrangement of all atoms in the molecule. This rigorous, multi-technique approach ensures the structural integrity of the compound, providing a solid foundation for its application in research and development. For absolute proof of structure, particularly stereochemistry in chiral molecules, single-crystal X-ray diffraction would be the ultimate confirmatory technique.[9][10]

References

- 1. Ethyl 5-bromooxazole-4-carboxylate [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. parchem.com [parchem.com]

- 4. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]

- 5. PubChemLite - this compound (C6H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. mdpi.com [mdpi.com]

- 10. pubs.vensel.org [pubs.vensel.org]

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 4-bromooxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details two primary synthetic strategies, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

The oxazole scaffold is a privileged structure in numerous biologically active compounds. The targeted introduction of a bromine atom at the 4-position of an ethyl oxazole-5-carboxylate core offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide outlines two plausible and chemically sound approaches for the synthesis of this compound.

Pathway 1: Direct Bromination of a Pre-formed Oxazole Ring

This pathway involves the initial synthesis of the foundational oxazole ring system, followed by a regioselective bromination at the C4 position.

Step 1: Synthesis of Ethyl oxazole-5-carboxylate

The synthesis of the starting material, Ethyl oxazole-5-carboxylate, can be achieved through the reaction of ethyl isocyanoacetate with a suitable formylating agent. A common and effective method involves the use of orthoformates or other C1 sources.

Experimental Protocol:

A detailed experimental protocol for a similar synthesis of ethyl 5-aryloxazole-4-carboxylate is available and can be adapted.[1] For the synthesis of the unsubstituted ethyl oxazole-5-carboxylate, a one-pot reaction from a carboxylic acid precursor can be considered.[1][2][3]

| Step | Reagent/Solvent | Quantity (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl Isocyanoacetate | 1.0 | - | - | - |

| Diethyl phenyl orthoformate | 1.2 | 140-150 | 2-3 | ~70-80 | |

| Catalyst (e.g., ZnCl₂) | 0.1 |

Note: The table above provides a general guideline. Optimization of reaction conditions may be necessary.

Step 2: C4-Bromination of Ethyl oxazole-5-carboxylate

The selective bromination at the electron-rich C4 position of the oxazole ring can be accomplished using a strong, non-nucleophilic base to deprotonate the ring, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS).

Experimental Protocol:

-

To a solution of Ethyl oxazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of N-bromosuccinimide (NBS) (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

| Step | Reagent/Solvent | Quantity (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 2 | Ethyl oxazole-5-carboxylate | 1.0 | -78 to RT | 3-5 | Not specified |

| LiHMDS | 1.1 | ||||

| NBS | 1.2 | ||||

| Anhydrous THF | - |

Note: This protocol is based on a similar transformation and may require optimization.

Diagram of Pathway 1

Caption: Synthesis of this compound via direct bromination.

Pathway 2: Ring Formation via Sandmeyer Reaction

This alternative pathway constructs the bromo-oxazole ring system from an amino-oxazole precursor through a diazotization and subsequent Sandmeyer reaction. This approach is based on a proposed synthesis for the corresponding carboxylic acid.[4]

Step 1: Synthesis of Ethyl 4-aminooxazole-5-carboxylate

The synthesis of the key amino-oxazole intermediate can be achieved through the cyclization of a suitable precursor. A plausible route involves the reaction of ethyl 2-amino-2-cyanoacetate with an orthoformate.

Experimental Protocol:

A detailed protocol for the synthesis of the isomeric Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate provides a useful reference for the conditions required for such cyclizations.[5]

| Step | Reagent/Solvent | Quantity (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 2-amino-2-cyanoacetate | 1.0 | Reflux | 4-6 | Not specified |

| Triethyl orthoformate | Excess | ||||

| Acetic Anhydride | - |

Note: The table above provides a general guideline. Optimization of reaction conditions may be necessary.

Step 2: Diazotization of Ethyl 4-aminooxazole-5-carboxylate

The amino group of the oxazole is converted to a diazonium salt, which is a versatile intermediate for introducing various functionalities.

Experimental Protocol:

-

Dissolve Ethyl 4-aminooxazole-5-carboxylate (1.0 eq) in a mixture of hydrobromic acid (HBr) and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

| Step | Reagent/Solvent | Quantity (Equivalents) | Temperature (°C) | Time (h) |

| 2 | Ethyl 4-aminooxazole-5-carboxylate | 1.0 | 0-5 | 0.5-1 |

| HBr (48%) | - | |||

| Sodium Nitrite | 1.1 | |||

| Water | - |

Note: Diazonium salts can be unstable and are typically used immediately in the next step without isolation.

Step 3: Sandmeyer Reaction

The in situ generated diazonium salt is then treated with a copper(I) bromide solution to introduce the bromine atom at the 4-position of the oxazole ring.[6][7][8][9]

Experimental Protocol:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.

-

Heat the mixture to 50-60 °C for 30 minutes to ensure complete reaction.

-

Cool the reaction mixture and extract the product with ethyl acetate.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography to yield this compound.

| Step | Reagent/Solvent | Quantity (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 3 | Oxazole Diazonium Salt | 1.0 (from Step 2) | 0 to 60 | 2-3 | Not specified |

| Copper(I) Bromide | 1.2 | ||||

| HBr (48%) | - |

Diagram of Pathway 2

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-bromooxazole-5-carboxylate

CAS Number: 1258283-17-8

This technical guide provides a comprehensive overview of Ethyl 4-bromooxazole-5-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications based on the known biological activities of the oxazole scaffold.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. While detailed experimental data is not widely published, its fundamental properties have been reported by various chemical suppliers.

Table 1: Physicochemical Data for this compound [1]

| Property | Value |

| CAS Number | 1258283-17-8 |

| Molecular Formula | C₆H₆BrNO₃ |

| Molecular Weight | 220.02 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(N=CO1)Br |

| InChI Key | ARPHYGHAUCJWCC-UHFFFAOYSA-N |

| Appearance | Not Available |

| Predicted pKa | -4.27 ± 0.10 |

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis. The presence of a bromine atom and an ethyl ester group allows for a variety of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules.

Synthesis

Reactivity and Downstream Experimental Protocols

The reactivity of this compound is primarily centered around the bromo and ester functionalities. These sites allow for the introduction of diverse substituents, enabling the creation of compound libraries for biological screening. The following are generalized protocols for key reactions that this class of compound can undergo.

2.2.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the oxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

-

-

Procedure:

-

To a dry flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent.

-

Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

2.2.2. Amide Bond Formation

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides.

Experimental Protocol: Amide Coupling (General, via the carboxylic acid)

-

Step 1: Hydrolysis

-

Dissolve this compound in a mixture of THF and water.

-

Add an excess of a base such as lithium hydroxide (LiOH).

-

Stir at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the carboxylic acid with an organic solvent.

-

-

Step 2: Amide Coupling

-

To a solution of the resulting carboxylic acid in an anhydrous solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

-

Stir for a few minutes before adding the desired amine.

-

Continue stirring at room temperature for 2-12 hours.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the amide product by chromatography or recrystallization.

-

Potential Applications in Drug Discovery

The oxazole ring is a common scaffold in many biologically active compounds.[2] Derivatives of oxazoles have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] While specific biological data for this compound is not available, its potential applications can be inferred from studies on related molecules.

Anticancer Activity and Kinase Inhibition

Many oxazole derivatives have been investigated as anticancer agents, with some acting as inhibitors of protein kinases that are crucial for tumor growth and survival.[5] Key signaling pathways that are often targeted include those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-Met).[3]

Anti-inflammatory Activity

Oxazole derivatives have also been explored for their anti-inflammatory properties. A key mechanism in inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the expression of pro-inflammatory genes.[3] Some oxazole-containing compounds have been shown to inhibit this pathway.[3]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its dual functionality allows for the synthesis of a wide array of more complex oxazole derivatives. While specific biological data for this compound is limited in the public domain, the known activities of the broader oxazole class of molecules suggest its potential utility in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to fully elucidate the biological profile of this specific compound and its derivatives.

References

Ethyl 4-bromooxazole-5-carboxylate: A Core Heterocyclic Building Block for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl 4-bromooxazole-5-carboxylate, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. This document outlines the core physicochemical properties, its significance as a synthetic building block, and its potential applications in medicinal chemistry.

Core Compound Summary

This compound is a substituted oxazole derivative that serves as a versatile precursor in the synthesis of more complex molecules.[1][2] Its utility in organic synthesis is primarily attributed to the presence of the reactive bromo and ester functional groups, which allow for a variety of chemical transformations.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 220.02 g/mol | [3][4] |

| Molecular Formula | C₆H₆BrNO₃ | [3][4] |

| CAS Number | 1258283-17-8 | [3][5] |

| Canonical SMILES | CCOC(=O)C1=C(N=CO1)Br | [3] |

| InChIKey | ARPHYGHAUCJWCC-UHFFFAOYSA-N | [3] |

Synthetic Utility and Applications

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of active pharmaceutical ingredients (APIs).[1] The oxazole core is a structural motif found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties.[1]

The reactivity of the bromo and ester functionalities makes this compound a suitable substrate for various cross-coupling reactions, which are fundamental in the construction of diverse molecular architectures in medicinal chemistry research.[2]

Caption: Role as a key synthetic intermediate.

Experimental Protocols

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any biological signaling pathways. Its role is primarily established as a synthetic intermediate for creating compounds that may modulate such pathways.

This technical guide serves as a foundational resource for professionals engaged in drug discovery and development. The information provided highlights the importance of this compound as a key building block in the synthesis of potentially therapeutic agents. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

Chemical and physical properties of Ethyl 4-bromooxazole-5-carboxylate.

An In-Depth Technical Guide to Ethyl 4-bromooxazole-5-carboxylate

For researchers, scientists, and professionals in drug development, this compound is a significant heterocyclic compound. Its utility as a versatile building block in the synthesis of complex pharmaceutical molecules makes a thorough understanding of its properties and handling essential. This guide provides a detailed overview of its chemical and physical characteristics, experimental protocols, and its role in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a substituted oxazole derivative. The quantitative data available for this compound are summarized below, providing a clear reference for its key properties.

| Property | Value |

| CAS Number | 1258283-17-8[1][2][3][4][5] |

| Molecular Formula | C₆H₆BrNO₃[1][2][4][5] |

| Molecular Weight | 220.02 g/mol [1][2][4][5] |

| Appearance | Powder or liquid[3] |

| Purity | Typically ≥97%[5] |

| Predicted Boiling Point | 258.4 ± 20.0 °C[2] |

| Predicted Density | 1.617 ± 0.06 g/cm³[2] |

| Predicted Flash Point | 110.1 ± 21.8 °C[2] |

| Predicted Refractive Index | 1.511[2] |

| Predicted pKa | -4.27 ± 0.10[1] |

| XLogP3 | 1.9[2] |

| Topological Polar Surface Area | 52.3 Ų[1] |

| InChI Key | ARPHYGHAUCJWCC-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CCOC(=O)C1=C(N=CO1)Br[1] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis, purification, and characterization of this compound, based on standard organic chemistry practices and information available for related oxazole derivatives.

Synthesis: A Representative Approach

While specific proprietary synthesis methods may vary, a common route to substituted oxazoles involves the cyclization of suitable precursors. For this compound, a plausible synthetic pathway could involve the reaction of an appropriate amino acid derivative with a bromine source, followed by esterification. The synthesis of related oxazole structures often utilizes precursors like 5-bromooxazole-4-carboxylic acid, which can be functionalized.[6]

General Procedure:

-

Starting Material Preparation: The synthesis may commence from a suitable α-amino acid or a derivative which is then acylated.

-

Cyclodehydration: The acylated intermediate is subjected to cyclodehydration to form the oxazole ring. This step can be promoted by various reagents.

-

Bromination: If not already incorporated, the bromine atom is introduced at the 4-position of the oxazole ring using a suitable brominating agent.

-

Esterification: The carboxylic acid at the 5-position is then esterified to yield the final ethyl ester product.

Purification Protocol

Post-synthesis, the crude product requires purification to remove unreacted starting materials, by-products, and other impurities.

Column Chromatography:

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate in a suitable ratio is a typical choice for compounds of this polarity. The optimal ratio is determined by thin-layer chromatography (TLC).

-

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The silica gel with the adsorbed product is loaded onto the top of a prepared silica gel column.

-

The eluent is passed through the column, and fractions are collected.

-

Fractions are analyzed by TLC to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Suppliers of this compound confirm the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. The chemical shifts, integration of peaks, and coupling patterns provide detailed information about the arrangement of protons and carbon atoms in the molecule.[9]

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used to determine the purity of the compound. A C18 column is often suitable, with a mobile phase such as a gradient of acetonitrile and water. The retention time and peak area are used to quantify the purity.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and the C-Br bond.

-

Applications in Drug Discovery and Development

This compound and related oxazole derivatives are valuable intermediates in medicinal chemistry.[12] The oxazole ring is a key structural motif found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[6]

This compound serves as a versatile building block, allowing for the introduction of various substituents through reactions at the bromine and ester functionalities. This facilitates the creation of libraries of novel compounds for high-throughput screening in drug discovery programs.[6] Its application extends to the development of agrochemicals and other fine chemicals.[12]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: A logical diagram illustrating a plausible synthetic pathway.

Caption: A diagram showing the general experimental workflow.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound, CasNo.1258283-17-8 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 4. parchem.com [parchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. benchchem.com [benchchem.com]

- 7. 1258283-17-8 | this compound | Bromides | Ambeed.com [ambeed.com]

- 8. 1258283-17-8|this compound|BLD Pharm [bldpharm.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. PubChemLite - this compound (C6H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. This compound [myskinrecipes.com]

Navigating the Therapeutic Potential of Oxazole-5-Carboxylate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the biological activities of oxazole-5-carboxylate derivatives based on available scientific literature. It is important to note that specific research on Ethyl 4-bromooxazole-5-carboxylate and its direct derivatives is limited. Therefore, this document synthesizes findings from structurally related oxazole carboxylate compounds to offer insights into their potential therapeutic applications, experimental evaluation, and mechanisms of action.

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The functionalization of the oxazole ring, particularly at the 5-position with a carboxylate group, offers a versatile platform for the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide aims to provide a detailed technical summary of the current understanding of the biological activities of these compounds, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various oxazole-5-carboxylate and related derivatives.

Table 1: Anticancer Activity of Oxazole Carboxylate Derivatives

| Compound ID | Cancer Cell Line | Activity Parameter | Value (µM) | Reference |

| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | Leukemia (CCRF-CEM) | GI50 | 5.37 | [1] |

| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | Leukemia (MOLT-4) | GI50 | 5.37 | [1] |

| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | Colon Cancer (COLO 205) | GI50 | < 10 | [1] |

| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | Melanoma (MALME-3M) | GI50 | < 10 | [1] |

| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | Renal Cancer (ACHN) | GI50 | < 10 | [1] |

GI50: Concentration causing 50% growth inhibition.

Table 2: Antimicrobial Activity of Oxazole/Isoxazole Derivatives

| Compound Class | Microorganism | Activity Parameter | Value (µg/mL) | Reference |

| Ester-functionalized isoxazoles | Escherichia coli | MIC | Not specified, but showed significant activity | [2] |

| Ester-functionalized isoxazoles | Staphylococcus aureus | MIC | Not specified, but showed significant activity | [2] |

| Ester-functionalized isoxazoles | Candida albicans | MIC | Not specified, but showed significant activity | [2] |

| Isoxazole derivatives | Staphylococcus aureus | MIC | 62.5 - 500 | [3] |

| Isoxazole derivatives | Bacillus cereus | MIC | 31.25 - 500 | [3] |

MIC: Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibition by Oxazole Derivatives

| Compound Class | Enzyme | Activity Parameter | Value (nM) | Reference |

| 2-Aryl-6-carboxamide benzoxazole derivatives | Acetylcholinesterase (AChE) | IC50 | 3.67 - 58.2 | [4] |

| 2-Aryl-6-carboxamide benzoxazole derivatives | Butyrylcholinesterase (BChE) | IC50 | 25.00 - >1000 | [4] |

IC50: Concentration causing 50% inhibition of enzyme activity.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of oxazole derivatives, synthesized from the literature.

General Synthesis of 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylates

A common synthetic route involves the reaction of an appropriate starting material with a sulfonyl-containing compound, followed by cyclization to form the oxazole ring. For instance, the synthesis of methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate has been reported.[1] The general steps often include:

-

Starting Material Preparation: Synthesis of a key intermediate, such as a substituted acetamide.

-

Sulfonylation: Introduction of the sulfonyl group at the desired position.

-

Cyclization: Formation of the oxazole ring, often through dehydration or condensation reactions.

-

Purification: The final compound is typically purified using techniques like column chromatography and recrystallization.

-

Characterization: Structure confirmation is achieved through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

The National Cancer Institute's (NCI) 60 human tumor cell line screen is a widely used method for identifying and characterizing the anticancer activity of novel compounds.[1]

-

Cell Culture: The 60 different human cancer cell lines are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are exposed to the test compound at various concentrations (typically a single high dose for initial screening, followed by a five-dose assay for active compounds).

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

-

Growth Inhibition Assay: The sulforhodamine B (SRB) assay is commonly used to measure cell proliferation and cytotoxicity.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values are calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a multi-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for many oxazole-5-carboxylate derivatives are still under investigation, several studies have shed light on their potential cellular targets and pathways.

Anticancer Mechanisms

Some oxazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization.[5] Tubulin is a critical component of microtubules, which are essential for cell division. Inhibition of its function leads to cell cycle arrest and ultimately cell death.

Another potential target for anticancer oxazole derivatives is the family of protein kinases, which are often dysregulated in cancer.[5] By inhibiting specific kinases involved in cell growth and proliferation signaling pathways, these compounds can exert their cytotoxic effects.

Caption: Potential anticancer mechanisms of oxazole derivatives.

Antimicrobial Mechanisms

The antimicrobial activity of certain oxazole derivatives is attributed to their ability to inhibit essential bacterial enzymes. For example, some amino-oxazole derivatives have been identified as inhibitors of biotin carboxylase, a key enzyme in fatty acid synthesis in bacteria.[6] The inhibition of this pathway disrupts the formation of bacterial cell membranes, leading to bacterial death.

Caption: Workflow for antimicrobial evaluation of oxazole derivatives.

Conclusion and Future Directions

Oxazole-5-carboxylate derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The available data, primarily from related oxazole structures, highlight their significant potential in oncology and infectious diseases. Future research should focus on the systematic exploration of the structure-activity relationships of this class of compounds, particularly the impact of substitutions at various positions of the oxazole ring. Specifically, dedicated studies on the biological activities of this compound and its derivatives are warranted to fill the current knowledge gap and to fully elucidate the therapeutic potential of this specific chemical space. Further investigations into their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Computational redesign of bacterial biotin carboxylase inhibitors using structure-based virtual screening of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Substituted Oxazole Synthesis: A Technical Guide for Researchers

Introduction: The oxazole ring is a fundamental five-membered aromatic heterocycle incorporating one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and natural product synthesis, with a vast number of derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. The versatile nature of the oxazole core and its capacity for substitution at various positions make it a privileged scaffold in drug discovery and development. This in-depth technical guide provides a comprehensive literature review of the core synthetic methodologies for preparing substituted oxazoles, catering to researchers, scientists, and drug development professionals. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and mechanistic visualizations are presented to facilitate a deeper understanding and practical application of these synthetic strategies.

Core Synthetic Methodologies

The synthesis of substituted oxazoles can be broadly categorized into several classical and modern methods. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. This section details the most prominent and widely utilized synthetic routes.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and widely used method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. The reaction involves the cyclodehydration of α-acylamino ketones, typically under acidic conditions.[1][2]

Mechanism: The reaction proceeds via an initial protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack of the amide oxygen to form a five-membered cyclic intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.[3]

Caption: Robinson-Gabriel Synthesis Pathway.

Experimental Protocol (Classic Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole): To a solution of N-phenacylbenzamide (1.0 eq) in a suitable solvent such as acetic anhydride, concentrated sulfuric acid (0.1-0.2 eq) is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and subsequently heated to 90-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated product is collected by filtration, washed with water, and recrystallized to afford 2,5-diphenyloxazole.[3]

Quantitative Data: A variety of dehydrating agents can be employed in the Robinson-Gabriel synthesis, each with its own advantages and limitations. The choice of reagent can significantly impact the reaction yield and conditions.

| Dehydrating Agent | Typical Conditions | Yield Range | Reference |

| Conc. H₂SO₄ | Acetic anhydride, 90-100 °C | 50-70% | [3] |

| Polyphosphoric acid (PPA) | 130-150 °C | 50-60% | [3] |

| POCl₃ | Pyridine, reflux | 40-60% | [1] |

| Trifluoroacetic anhydride (TFAA) | CH₂Cl₂, room temperature | 70-90% | [1] |

Van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] This reaction is particularly valuable due to its mild conditions and broad substrate scope, including both aromatic and aliphatic aldehydes.[4][6][7]

Mechanism: The reaction is initiated by the deprotonation of TosMIC to form a nucleophilic carbanion. This anion then attacks the aldehyde carbonyl, leading to an intermediate which undergoes intramolecular cyclization to form an oxazoline. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the 5-substituted oxazole.[4][6]

Caption: Van Leusen Oxazole Synthesis Pathway.

Experimental Protocol (Microwave-Assisted Synthesis of 5-Aryl Oxazoles): In a microwave vial, an aromatic aldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.0 eq) are suspended in methanol. The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 100 °C) for a short period (e.g., 10-20 minutes). After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the 5-aryl oxazole.[8][9]

Quantitative Data: The van Leusen reaction is known for its good to excellent yields with a wide range of aldehydes.

| Aldehyde (R-CHO) | Base | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde | K₂CO₃ | MeOH | Reflux, 4h | 85 | [6] |

| 4-Nitrobenzaldehyde | K₂CO₃ | MeOH | Reflux, 2h | 92 | [6] |

| 4-Methoxybenzaldehyde | K₂CO₃ | MeOH | Reflux, 5h | 82 | [6] |

| Cinnamaldehyde | K₂CO₃ | MeOH | Reflux, 3h | 78 | [6] |

| Heptanal | K₂CO₃ | MeOH | Reflux, 6h | 65 | [6] |

Fischer Oxazole Synthesis

The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from an aldehyde and a cyanohydrin in the presence of anhydrous acid, typically hydrogen chloride.[10][11]

Mechanism: The reaction begins with the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration to afford the oxazole.[10]

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]

- 10. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Oxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant pharmacological activities.[1][2] Its unique electronic and structural properties facilitate diverse non-covalent interactions with biological targets like enzymes and receptors, making it a privileged scaffold in drug discovery.[1][2] This guide provides a comprehensive overview of the discovery and synthesis of novel oxazole derivatives, with a particular focus on their anticancer properties. We present detailed synthetic methodologies, quantitative biological data, and elucidate key signaling pathways modulated by these compounds, offering a technical resource for the rational design and development of next-generation oxazole-based therapeutics.

Introduction to Oxazole Derivatives in Medicinal Chemistry

Oxazoles are a class of heterocyclic compounds featuring a five-membered ring containing one oxygen and one nitrogen atom.[3] This scaffold is present in numerous natural products and has been extensively utilized in the synthesis of novel therapeutic agents.[2] The versatility of the oxazole ring allows for substitutions at various positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[4] Consequently, oxazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[3][4] In oncology, many oxazole-containing compounds have demonstrated potent efficacy, often with IC50 values in the nanomolar range, by targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[4][5]

Synthetic Methodologies for Oxazole Scaffolds

The construction of the oxazole core can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis.[1][6][7]

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of 2-acylamino ketones, typically promoted by strong acids like sulfuric acid or phosphorus pentachloride, to yield 2,5-disubstituted oxazoles.[6][8] The reaction is a robust and classical approach for forming the oxazole ring.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful one-pot method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][9] This reaction proceeds under basic conditions and is known for its mildness and tolerance of a wide range of functional groups.[7]

Fischer Oxazole Synthesis

Discovered in 1896, the Fischer oxazole synthesis produces oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.[1] It is a classic method, particularly useful for the synthesis of diaryloxazoles.

Biological Activity and Mechanisms of Action

Novel oxazole compounds have shown significant promise as anticancer agents by modulating key oncogenic signaling pathways. Two prominent targets are the STAT3 and NF-κB pathways, which are often dysregulated in various cancers.[4][10]

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many malignancies, promoting tumor cell proliferation, survival, and angiogenesis.[2][11] Certain oxazole-based small molecules have been designed as peptidomimetics that bind to the SH2 domain of STAT3, disrupting its dimerization and preventing its nuclear translocation and transcriptional activity.[2] This leads to the downregulation of anti-apoptotic genes like Bcl-xL and induces apoptosis in cancer cells.[2]

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is another critical transcription factor that regulates inflammation, immunity, and cell survival.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target genes.[14][15] Some oxadiazole derivatives, structurally related to oxazoles, have been shown to inhibit this pathway by preventing the phosphorylation of IκB, thereby blocking NF-κB activation and inducing apoptosis in cancer cells.[15][16]

Quantitative Data Presentation

The anticancer activity of novel oxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below summarizes the in vitro cytotoxicity of representative oxazole-based compounds.

| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |

| CHK9 | STAT3 Inhibitor | A549 (Lung) | 4.8 - 5.1 | [11][17] |

| ODZ10117 | STAT3 Inhibitor | MDA-MB-231 (Breast) | < 40 | [18] |

| Compound 4c | c-Kit Inhibitor | MCF-7 (Breast) | 80 - 100 | [5] |

| Cpd 44 | Tubulin Inhibitor | Leukemia (CCRF-CEM) | 0.0488 | [19] |

| Cpd 58 | Tubulin Inhibitor | Leukemia (CCRF-CEM) | 0.0447 | [19] |

Experimental Protocols

Detailed and robust synthetic procedures are critical for the successful discovery of novel compounds. Below are generalized protocols for the key synthetic methods discussed.

General Protocol for Van Leusen Oxazole Synthesis

This protocol describes a general procedure for the synthesis of 5-substituted oxazoles.[9]

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol, 1.0 equiv), tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

-

Reaction: Add methanol (10 mL) as the solvent. Heat the reaction mixture to reflux (approx. 65°C) and stir for 4-5 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted oxazole.

General Protocol for Robinson-Gabriel Synthesis (Classic Conditions)

This protocol outlines a traditional method for synthesizing 2,5-disubstituted oxazoles from 2-acylamino ketones.[20]

-

Preparation: To a solution of the 2-acylamino ketone (1.0 equiv) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 equiv) dropwise at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization & Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Experimental & Drug Discovery Workflow

The discovery of novel oxazole drug candidates follows a structured workflow, from initial design and synthesis to biological screening and lead optimization.

Conclusion

The oxazole scaffold remains a highly valuable and versatile platform in the field of medicinal chemistry. The synthetic methodologies available provide robust access to a wide chemical space of derivatives, while their proven ability to modulate critical oncogenic pathways like STAT3 and NF-κB underscores their therapeutic potential.[4][10] The continued exploration of novel substitution patterns, guided by quantitative biological data and detailed mechanistic studies as outlined in this guide, will undoubtedly lead to the discovery of potent and selective oxazole-based drug candidates for the treatment of cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide on Ethyl 4-bromooxazole-5-carboxylate as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-bromooxazole-5-carboxylate, a versatile heterocyclic building block in medicinal chemistry and organic synthesis. It details its synthesis, key reactions, and the biological significance of its derivatives, supported by experimental protocols and quantitative data.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The oxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. The presence of a bromine atom and an ester group at positions 4 and 5, respectively, allows for diverse functionalization, making this molecule a valuable tool for constructing complex molecular architectures in drug discovery and agrochemical research.

Synthesis of this compound

The synthesis of substituted oxazoles can be achieved through various methods. A common and versatile approach is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base[2][3][4]. For the synthesis of a 4-substituted oxazole like this compound, a modified Van Leusen reaction using an α-substituted TosMIC reagent would be a plausible route.

A potential synthetic pathway could involve the reaction of a brominated TosMIC derivative with ethyl glyoxalate. Alternatively, a multi-step synthesis starting from an aminooxazole precursor followed by a Sandmeyer-type bromination reaction represents another viable approach for introducing the bromo substituent at the 4-position[5].

Conceptual Synthetic Workflow:

Below is a conceptual workflow for the synthesis of this compound, illustrating a possible multi-step synthetic approach.

Caption: Conceptual synthetic pathways to this compound.

Chemical Reactivity and Key Reactions

The bromine atom at the C4 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing aryl, heteroaryl, alkynyl, and other moieties, leading to a diverse library of substituted oxazoles. The ester group at C5 can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, further expanding the molecular diversity.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Stille Coupling: For the formation of C-C bonds with organostannanes.

-

Heck Coupling: For the formation of C-C bonds with alkenes.

Amide Bond Formation: The ethyl ester can be hydrolyzed to a carboxylic acid, which is then coupled with various amines to form a wide range of amide derivatives.

Workflow for Derivatization:

The following diagram illustrates a typical workflow for the derivatization of this compound.

Caption: Derivatization workflow of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound as a building block. The following are representative protocols for key transformations. Please note that while these protocols are based on established methods for similar bromo-oxazole isomers, optimization for this compound may be necessary.

4.1. Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 3:1 DMF/EtOH)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

4.2. Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling with a terminal alkyne.

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

-

Copper(I) iodide (CuI, 2.5 mol%)

-

Base (e.g., diisopropylamine, 7.0 equiv)

-

Solvent (e.g., THF)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a solution of this compound in THF at room temperature, add the palladium catalyst, CuI, diisopropylamine, and the terminal alkyne sequentially.

-

Stir the reaction for 3 hours under an inert atmosphere.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-